4-氨基-3-甲基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a compound that has been studied for its potential pharmacological activities . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives has been a topic of interest among researchers . Various methods have been reported over the years, including reactions with hydrazine derivatives to form pyrazolines .Molecular Structure Analysis

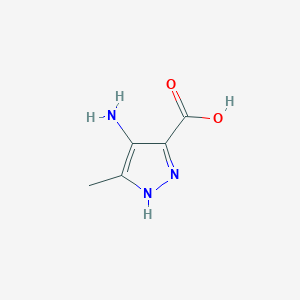

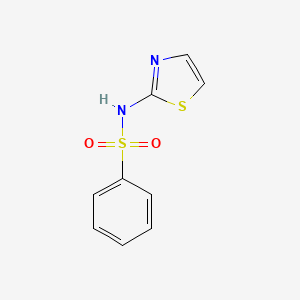

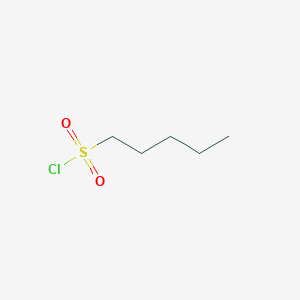

The molecular formula of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is C5H7N3O2 . It consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis

Pyrazoles, including 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is 141.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 92 Ų .科学研究应用

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid: serves as a scaffold in medicinal chemistry due to its potential therapeutic properties. It has been studied for its role in the design and synthesis of compounds with anticancer and anti-inflammatory activities. The amino group in the pyrazole ring can act as a ligand for receptors or enzymes, which is crucial in the development of new drugs .

Organic Synthesis: Building Blocks for Heterocycles

In organic synthesis, this compound is utilized as a precursor for creating more complex heterocyclic systems. These systems are significant in pharmaceuticals, demonstrating the versatility of the pyrazole nucleus as a building block .

Enzyme Inhibition: D-Amino Acid Oxidase (DAO) Inhibitor

The compound has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme involved in the metabolism of D-amino acids. Inhibition of DAO can protect cells from oxidative stress induced by D-serine and is relevant in the study of pain management .

Pain Management: Formalin-Induced Tonic Pain Prevention

Research has shown that 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain, suggesting its application in developing pain management therapies .

Supramolecular Chemistry: Template for Beta-Sheet Formation

This compound has been employed as a beta-sheet template in supramolecular chemistry to investigate interactions with ferrocenoyl-dipeptides. This application is crucial for understanding protein folding and designing molecules that can mimic biological processes .

Agricultural Chemistry: UV Stabilizers and Cosmetic Colorings

The pyrazole derivatives, including 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid , find applications in agricultural chemistry as UV stabilizers. They are also used as colorings in cosmetics, showcasing their industrial relevance .

Polymer Chemistry: Synthesis of Pyrazoloquinolines

In polymer chemistry, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is used in the synthesis of pyrazoloquinolines. These compounds have applications in creating polymers with specific properties for industrial use .

Antiviral Research: Targets for Virus Infections

The aminopyrazole framework is advantageous for creating ligands that can target enzymes or receptors important for bacterial and virus infections. This makes it a valuable compound in antiviral research, contributing to the development of new treatments .

未来方向

While specific future directions for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid were not found in the search results, the study of pyrazole derivatives continues to be a significant area of research due to their diverse pharmacological properties . Further studies could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

属性

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

94993-81-4 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)